

Application Notes and Protocols for Using SPD304 in Cytotoxicity Assays

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Compound of Interest

Compound Name: *qsl-304*

Cat. No.: *B15584633*

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Introduction

SPD304 is a small molecule inhibitor of Tumor Necrosis Factor-alpha (TNF- α), a key cytokine involved in systemic inflammation and the acute phase response. It functions by selectively promoting the dissociation of TNF- α trimers, thereby preventing their interaction with TNF receptors (TNFR). While SPD304's inhibitory effect on TNF- α signaling is of significant interest in inflammatory disease research, its application is often accompanied by notable cytotoxicity. Understanding and quantifying this cytotoxic effect is crucial for interpreting experimental results and assessing the therapeutic potential of SPD304 and its analogs.

These application notes provide detailed protocols for assessing the cytotoxicity of SPD304 using common in vitro assays: the MTT and LDH assays. Additionally, we present a summary of available data on SPD304's cytotoxic effects and a diagram of the TNF- α signaling pathway it inhibits.

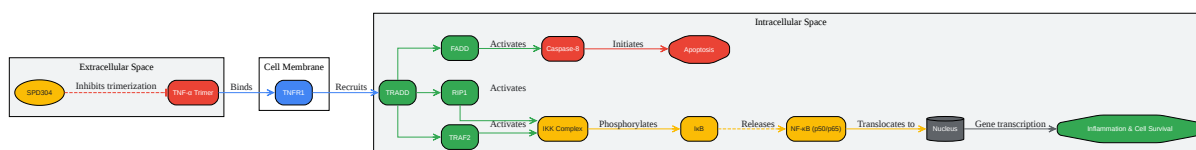
Data Presentation

Summary of SPD304 In Vitro Efficacy and Cytotoxicity

Parameter	Assay	Cell Line	Value	Reference
Inhibition of TNF- α /TNFR1 Binding	ELISA	-	IC50 = 12 μ M	
Inhibition of TNF- α Signaling	NF- κ B Reporter Assay	HEK293	IC50 = 10 μ M	
Inhibition of TNF- α induced apoptosis	Cell Viability Assay	L929	Reduced cell death by up to 37.33% at 100 μ M	
Cytotoxicity	Cell Viability Assay	L929	High toxicity, no surviving cells at >30 μ M	
Cytotoxicity	NF- κ B Reporter Assay	HEK293	High toxicity, no surviving cells at >10 μ M	

Signaling Pathway

The following diagram illustrates the TNF- α signaling pathway, which is inhibited by SPD304. SPD304 acts by disrupting the TNF- α trimer, preventing it from binding to TNFR1 and initiating the downstream signaling cascade that can lead to inflammation, apoptosis, or cell survival.



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